molecular formula C14H30Si B14144979 Tri-tert-butyl(ethenyl)silane CAS No. 89200-87-3

Tri-tert-butyl(ethenyl)silane

Cat. No.: B14144979
CAS No.: 89200-87-3
M. Wt: 226.47 g/mol
InChI Key: JJWXYRUDMPLSPT-UHFFFAOYSA-N
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Description

Tri-tert-butyl(ethenyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and an ethenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl(ethenyl)silane typically involves the reaction of tert-butylchlorosilane with an appropriate ethenyl-containing reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as ethenylmagnesium bromide, to introduce the ethenyl group to the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl(ethenyl)silane can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding silanols or siloxanes.

    Reduction: The compound can be reduced using hydrosilanes or other reducing agents to form different silane derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes such as triethylsilane and polymethylhydrosiloxane are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silane derivatives.

    Substitution: Functionalized silanes with different substituents replacing the tert-butyl groups.

Scientific Research Applications

Tri-tert-butyl(ethenyl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Tri-tert-butyl(ethenyl)silane involves its ability to participate in various chemical reactions through the silicon atom. The ethenyl group provides a site for further functionalization, while the tert-butyl groups offer steric protection, enhancing the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Another organosilicon compound with three ethyl groups attached to silicon.

    Tri-tert-butylsilane: Similar structure but lacks the ethenyl group.

    Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to silicon.

Uniqueness

Tri-tert-butyl(ethenyl)silane is unique due to the presence of both tert-butyl and ethenyl groups, which provide a combination of steric protection and reactivity. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar silanes.

Properties

CAS No.

89200-87-3

Molecular Formula

C14H30Si

Molecular Weight

226.47 g/mol

IUPAC Name

tritert-butyl(ethenyl)silane

InChI

InChI=1S/C14H30Si/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1H2,2-10H3

InChI Key

JJWXYRUDMPLSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C=C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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